(S)-2-(4-Butylphenyl)-propionic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(4-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193456 | |
| Record name | p-Butylhydratropic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404354-76-3 | |
| Record name | p-Butylhydratropic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404354763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Butylhydratropic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(4-Butylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTYLHYDRATROPIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8WJ779B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualizing S 2 4 Butylphenyl Propionic Acid As a Chiral Aromatic Propionic Acid Derivative
(S)-2-(4-Butylphenyl)-propionic acid belongs to a significant class of organic compounds known as 2-arylpropionic acids, often referred to as "profens". nih.govwikipedia.org This class is a cornerstone of nonsteroidal anti-inflammatory drugs. frontiersin.orgresearchgate.net The defining structural features of a profen are a propionic acid moiety attached to an aromatic (aryl) ring, with a stereogenic center at the alpha-carbon (the second carbon) of the propionic acid chain. nih.gov
The molecule this compound fits this description perfectly. It possesses:
An aromatic phenyl ring.
A butyl group attached at the para-position (position 4) of the phenyl ring.
A propionic acid group attached to the same phenyl ring.
A chiral center at the C2 position of the propionic acid, with the "(S)" designation indicating a specific spatial arrangement of the atoms.
This structure is very similar to that of other well-known profens, most notably Ibuprofen (B1674241). The key difference is the nature of the alkyl group on the phenyl ring. Whereas Ibuprofen has an isobutyl group, this compound has a straight-chain butyl group. biosynth.com This seemingly minor structural variance is significant in pharmaceutical chemistry, as even small changes can alter a molecule's pharmacological profile. The racemic form, (2RS)-2-(4-Butylphenyl)propanoic acid, is specifically identified as Ibuprofen Impurity B, which can arise from impurities in the starting materials used for Ibuprofen production. biosynth.com
| Compound | Chemical Structure | Key Structural Difference |
|---|---|---|
| This compound | A propionic acid group and a n-butyl group attached to a central phenyl ring. | Features a straight-chain butyl group. |
| Ibuprofen (2-(4-Isobutylphenyl)propanoic acid) stenutz.eudrugbank.com | A propionic acid group and an isobutyl group attached to a central phenyl ring. | Features a branched isobutyl group. |
| Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid) | A propionic acid group attached to a naphthalene (B1677914) ring system. | Features a larger, two-ring naphthalene system. |
| Ketoprofen (2-(3-benzoylphenyl)propanoic acid) nih.gov | A propionic acid group and a benzoyl group attached to a central phenyl ring. | Features a benzoyl group. |
Significance of Enantiomeric Purity in Pharmaceutical Development and Research
Chirality is a fundamental concept in pharmaceutical science. Chiral molecules, like (S)-2-(4-Butylphenyl)-propionic acid, exist as a pair of non-superimposable mirror images called enantiomers (the 'S' and 'R' forms). nih.gov While enantiomers have identical physical properties in a non-chiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically.
In pharmaceutical development, the two enantiomers of a chiral drug are often considered distinct substances. wikipedia.org The more pharmacologically active enantiomer is termed the "eutomer," while the less active or inactive one is the "distomer". wikipedia.orgchiralpedia.com The ratio of their activities is known as the eudysmic ratio. wikipedia.org For the profen class of NSAIDs, the anti-inflammatory activity, which stems from the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. nih.govnih.govresearchgate.net The (R)-enantiomers generally have poor COX inhibitory activity. nih.govresearchgate.net For example, (S)-ibuprofen is over 100 times more potent as a COX-1 inhibitor than (R)-ibuprofen. wikipedia.orgchiralpedia.com
This disparity in activity has led to the strategy of the "chiral switch," where a drug originally marketed as a racemic mixture (a 50:50 mix of both enantiomers) is redeveloped and marketed as a single, pure enantiomer. nih.govwikipedia.orgchiralpedia.com The goal is to provide a more favorable therapeutic profile by eliminating the isomeric ballast of the distomer, potentially leading to a higher therapeutic index and simpler pharmacokinetics. nih.govchiralpedia.com A prime example is the development of Dexibuprofen, which is the pure (S)-enantiomer of Ibuprofen (B1674241). wikipedia.orgnih.gov
A complicating factor for some profens is a metabolic process known as unidirectional chiral inversion. nih.gov In the body, the inactive (R)-enantiomer of some profens can be converted into the active (S)-enantiomer, effectively making the (R)-form a prodrug of the (S)-form. nih.govwikipedia.org However, this conversion is not always complete and can vary between individuals, reinforcing the rationale for developing enantiomerically pure drugs to ensure a more predictable pharmacological response. nih.govnih.gov
| Property | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) |
|---|---|---|
| Primary Activity (Profens) | High inhibitory activity against COX enzymes, leading to anti-inflammatory effects. nih.govresearchgate.net | Poor or no COX inhibitory activity. nih.govresearchgate.net |
| Metabolic Fate (e.g., Ibuprofen) | Undergoes standard metabolism and excretion. | Can undergo partial unidirectional chiral inversion to the active (S)-form in the body. nih.govwikipedia.org |
| Pharmaceutical Strategy | Marketed as a single-enantiomer drug (chiral switch) for improved efficacy, such as Dexibuprofen. chiralpedia.com | Often considered an "isomeric ballast" or impurity in single-enantiomer formulations. wikipedia.org |
Overview of Current Research Trajectories for S 2 4 Butylphenyl Propionic Acid
Stereoselective Synthesis of this compound and its Precursors
The synthesis of the enantiomerically pure (S)-form of 2-(4-butylphenyl)-propionic acid is paramount. Methodologies to achieve this can be broadly categorized into the separation of enantiomers from a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is a widely used technique for separating racemic mixtures into their individual enantiomers. wikipedia.org This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization due to their different physical properties. wikipedia.org
One common approach is the formation of diastereomeric salts. wikipedia.org For 2-arylpropionic acids, this involves reacting the racemic acid with a chiral amine. For instance, the resolution of racemic 2-(4'-isobutylphenyl)propionic acid has been successfully achieved using (S)-(-)-α-phenethylamine as the resolving agent. researchgate.net The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by simple acid-base extraction. researchgate.netwikipedia.org
Enzymatic resolution offers a highly stereospecific alternative. The yeast Trichosporon cutaneum has been shown to selectively hydrolyze esters of the racemic acid. nih.gov In a study, the asymmetric hydrolysis of various esters, including the methyl, ethyl, and isopropyl esters, yielded (S)-(+)-2-(4-isobutylphenyl)-propionic acid with high enantiomeric excess (ee), reaching up to 97% ee for the methyl and isopropyl esters. nih.gov This method leverages the stereospecificity of intracellular enzymes to resolve the enantiomers effectively. nih.gov
Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer, overcoming the 50% yield limit of classical resolution. wikipedia.orgrsc.org This process combines the kinetic resolution of the starting material with in-situ racemization of the undesired enantiomer, allowing it to be continuously converted into the desired product. rsc.org Organocatalytic methods have been developed for the racemization of α-aryl propionates, which is a key step for a successful DKR process in conjunction with hydrolase enzymes. researchgate.net
Below is a table summarizing various chiral resolution techniques.
| Technique | Resolving Agent / Catalyst | Principle | Key Findings |
| Diastereomeric Salt Crystallization | Chiral amines (e.g., (S)-(-)-α-phenethylamine) | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. researchgate.netwikipedia.org | A simpler and more foolproof method for resolving well-known medicinal compounds. researchgate.net |
| Enzymatic Kinetic Resolution | Microbial enzymes (e.g., from Trichosporon cutaneum) | Stereospecific hydrolysis of a racemic ester, where the enzyme selectively acts on one enantiomer. nih.gov | Hydrolysis of methyl or isopropyl ester yielded S(+)-ibuprofen of 97% enantiomeric excess (ee). nih.gov |
| Dynamic Kinetic Resolution (DKR) | Hydrolase enzyme + Racemization catalyst | Combines enzymatic kinetic resolution with the continuous racemization of the unwanted enantiomer. researchgate.netrsc.org | Applicable to a wide range of 2-arylpropionic acid substrates. rsc.org |
| Chiral Chromatography | Chiral stationary phases (e.g., α1-acid glycoprotein) | Direct separation of enantiomers based on differential interactions with a chiral stationary phase in an HPLC column. nih.gov | Allows for the direct resolution of some racemic 2-arylpropionic acids. nih.gov |
Asymmetric Synthesis Approaches to the 2-Arylpropionic Acid Moiety
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, avoiding the waste associated with discarding the unwanted (R)-enantiomer in classical resolution methods. wikipedia.org
One notable approach involves the use of chiral auxiliaries, such as Evans' oxazolidinones. tandfonline.com In this method, an oxazolidinone derived from an amino acid like (S)-valinol is acylated with an arylacetic acid derivative. The resulting imide is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent hydrolysis of the auxiliary yields the desired (S)-2-arylpropionic acid in high optical purity. tandfonline.comtandfonline.com
Another powerful strategy is the catalytic asymmetric hydrovinylation of vinyl arenes. nih.gov This three-step procedure can produce 2-arylpropionic acids in nearly enantiomerically pure form. The process starts with the asymmetric hydrovinylation of a vinyl arene, which yields a chiral 3-arylbutene with high enantioselectivity (>97% ee). nih.gov This intermediate is then transformed into the final (S)-2-arylpropionic acid via oxidative degradation of the vinyl group. nih.gov
A different asymmetric transformation involves the addition of chiral alcohols to arylmethylketenes, which are generated from the corresponding racemic 2-arylpropionic acids. acs.org In the presence of a tertiary amine, chiral alcohols such as (S)-ethyl lactate (B86563) or (R)-pantolactone add to the ketene (B1206846) to provide 2-arylpropionate esters with very high diastereomeric excesses (94-99%). This process relies on a highly diastereoselective protonation step mediated by the chiral alcohol. acs.org
Alternate Synthetic Pathways to the Core Structure
While stereoselective synthesis is crucial, various methods exist for constructing the racemic 2-(4-alkylphenyl)propionic acid core structure, which can then be subjected to chiral resolution.
A common industrial synthesis involves a multi-step process starting from an appropriate alkylbenzene. google.com For example, 2-(4-isobutylphenyl)propionic acid can be synthesized by the chloromethylation of isobutylbenzene (B155976). The resulting benzyl (B1604629) chloride is converted to the corresponding phenylacetonitrile. This nitrile is then alkylated to introduce the methyl group at the alpha position, forming the 2-phenylpropionitrile. Finally, hydrolysis of the nitrile group yields the desired racemic carboxylic acid. google.com
Another pathway involves the Friedel-Crafts acylation of an alkylbenzene. For instance, reacting isobutylbenzene with propionyl chloride under Friedel-Crafts conditions can produce 4'-isobutylpropiophenone. This ketone can then be converted to the final acid through various multi-step sequences, such as the Darzens reaction followed by hydrolysis and rearrangement, or via a 1,2-aryl shift mechanism.
A more direct route starts from 4-butyl-α-methyl-benzeneacetic acid, ethyl ester. chemicalbook.com This ester intermediate can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final racemic (2RS)-2-(4-butylphenyl)propanoic acid. chemicalbook.com
Design and Synthesis of Prodrugs of this compound
Prodrugs are inactive derivatives of drug molecules that are converted into the active parent drug within the body through enzymatic or chemical transformation. researchgate.net For 2-arylpropionic acids, the primary motivation for developing prodrugs is to temporarily mask the free carboxylic acid group, which is often associated with local gastrointestinal irritation. nih.govopenmedicinalchemistryjournal.com The most common strategies involve the synthesis of amide or ester derivatives.
Amide Prodrugs and their Structural Modifications for Enhanced Properties
Amide prodrugs of 2-arylpropionic acids are synthesized by forming an amide bond between the carboxylic acid group and a suitable amine. nih.gov A common synthetic method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid group to facilitate the reaction with an amine. nih.govnih.gov This reaction is often carried out at room temperature in a solvent like dichloromethane (B109758) (DCM). nih.gov
Various amines have been utilized to create amide prodrugs with tailored properties. For example, coupling with amino alcohols like (R)-(-)-2-amino-1-butanol has been reported. nih.gov Another strategy involves creating mutual prodrugs by linking the acid to another pharmacologically active molecule. Amide prodrugs of ibuprofen have been synthesized with sulfonamides, such as sulfamethoxazole (B1682508) and sulfanilamide. nih.gov This approach aims to combine the anti-inflammatory activity of the parent drug with the antimicrobial properties of the sulfonamide, while also potentially reducing gastric side effects. nih.gov It has been suggested that the sulfonamide moiety may also increase selectivity for the COX-2 enzyme and inhibit gastric carbonic anhydrase, further contributing to gastric protection. nih.gov
The table below details examples of amide prodrug synthesis.
| NSAID | Amine Moiety | Coupling Agent | Rationale / Outcome |
| Ibuprofen, Naproxen, etc. | (R)-(-)-2-amino-1-butanol | N,N'-dicyclohexylcarbodiimide (DCC) | Synthesis of chiral amide prodrugs with significant analgesic activity. nih.gov |
| Ibuprofen, Flurbiprofen, etc. | Sulfonamides (e.g., sulfanilamide) | N,N'-dicyclohexylcarbodiimide (DCC) | Mutual prodrugs with potential anti-inflammatory and antimicrobial activity; reduced ulcerogenic potential. nih.gov |
| Naproxen | Substituted ethylamines | DCC and 4-(dimethylamino)pyridine (DMAP) | Formation of N-substituted ethyl propanamides with anti-inflammatory and analgesic activities. researchgate.net |
Ester Prodrugs and their Chemical Conjugation Strategies
Esterification of the carboxylic acid group is another prevalent strategy for prodrug design. Ester prodrugs are generally expected to be less acidic and less irritating to the gastric mucosa than the parent drug. openmedicinalchemistryjournal.comresearchgate.net They are designed to be stable in the acidic environment of the stomach but undergo hydrolysis in the neutral pH of the intestine or after absorption into systemic circulation to release the active acid. researchgate.net
The synthesis of ester prodrugs often involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride. This acid chloride is then reacted with an alcohol to form the ester bond. researchgate.net A variety of alcoholic moieties have been explored. For example, a novel ester prodrug of ibuprofen was prepared by reacting ibuprofen acid chloride with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a protected sugar derivative. researchgate.net Hydrolysis studies of such ester prodrugs at different pH values confirmed that hydrolysis is significantly faster at basic pH than at acidic pH, indicating that the active drug would likely be released in the intestine rather than the stomach. researchgate.net
Another example is the synthesis of ibuprofen guaiacol (B22219) ester, which demonstrated lesser gastrointestinal toxicity compared to the parent drug. openmedicinalchemistryjournal.com This highlights the potential of conjugating the drug with phenolic compounds. The design of ester prodrugs can also incorporate other functional groups to achieve specific therapeutic goals. openmedicinalchemistryjournal.com
Polymeric Conjugates (e.g., Dextran (B179266) Conjugates) for Modified Release
The conjugation of arylpropionic acids to polymers is a strategy employed to alter their pharmacokinetic profiles, often to achieve controlled or targeted drug release. Dextrans, being biocompatible and biodegradable polysaccharides, are frequently used as macromolecular carriers. The hydroxyl groups on dextran's glucose units provide multiple sites for drug attachment, typically through an ester linkage that can be hydrolyzed in vivo to release the active drug.
The general synthetic approach involves activating the carboxylic acid group of the parent drug, which can then react with the hydroxyl groups of the dextran polymer. Spacers or linkers, such as succinic acid, may be used to facilitate the conjugation and control the rate of drug release. Studies on related non-steroidal anti-inflammatory drugs (NSAIDs) have shown that drug release from dextran conjugates is often minimal in the acidic environment of the stomach but increases in the more neutral pH of the intestine and colon, where bacterial enzymes can aid in the degradation of the dextran carrier.
For instance, research on celecoxib, another NSAID, demonstrated a colon-specific delivery system using dextran conjugates of varying molecular weights. The release characteristics from these conjugates are summarized below.
| Dextran Conjugate (by MW) | % Drug Released in Simulated Intestinal Fluid (SIF, pH 7.4) | % Drug Released in Simulated Colonic Fluid (SCF, pH 6.8) | % Drug Released in Rat Cecal Content (24h) |
|---|---|---|---|
| CSD-40 (40,000) | 17.90 ± 0.4 | 24.37 ± 0.6 | 41.77 ± 1.2 |
| CSD-70 (70,000) | 16.8 ± 0.75 | 23.0 ± 0.5 | 39.03 ± 1.0 |
| CSD-100 (100,000) | 15.47 ± 0.5 | 20.13 ± 0.8 | 35.26 ± 1.0 |
This data illustrates that release is pH-dependent and further enhanced by the enzymatic environment of the colon, suggesting a viable strategy for modified release of arylpropionic acids.
Mutual Prodrugs with Co-Therapeutic Agents (e.g., Antioxidants)
A mutual prodrug consists of two pharmacologically active agents coupled together into a single molecule. This approach can yield a synergistic effect, improve the physicochemical properties of the parent drugs, or mitigate side effects. For arylpropionic acids, a common strategy is to create ester-based mutual prodrugs by linking the carboxylic acid group to a co-therapeutic agent, such as an antioxidant. This temporarily masks the acidic group, which is often associated with gastric irritation.
The synthesis typically involves the esterification of the arylpropionic acid with a phenolic antioxidant. Research on Dexibuprofen demonstrates this principle, where it was conjugated with various natural antioxidants. These prodrugs were designed to be stable in the acidic conditions of the stomach (pH 1.2) but hydrolyze to release both the anti-inflammatory agent and the antioxidant in the higher pH of the intestine (pH 7.4) and in human plasma.
The hydrolytic behavior of several Dexibuprofen-antioxidant mutual prodrugs highlights this pH-sensitive release profile.
| Prodrug Compound | Antioxidant Moiety | % Dexibuprofen Released after 1h (SIF, pH 7.4) | % Dexibuprofen Released after 1h (80% Human Plasma, pH 7.4) |
|---|---|---|---|
| Prodrug 5a | Antioxidant A | 18.02 | 69.4 |
| Prodrug 5b | Antioxidant B | ~10.0 | 61.5 |
| Prodrug 5c | Antioxidant C | 6.34 | 64.7 |
These findings indicate that the mutual prodrugs remain intact in the stomach but release the active components in systemic circulation, potentially enhancing therapeutic action while reducing local side effects. researchgate.net
Synthesis of Novel Derivatives and Analogs of this compound
Structural Modification for Enhanced Pharmacological Activities
Modifying the core structure of arylpropionic acids can lead to derivatives with enhanced or entirely new pharmacological activities. researchgate.net Research in this area often focuses on altering the propionic acid side chain or the phenyl ring to influence potency, selectivity, or to introduce additional therapeutic effects, such as antimicrobial properties. researchgate.net
Heterocyclic Ring Incorporations in Derivative Synthesis
Incorporating heterocyclic rings into the structure of arylpropionic acids is a well-established strategy in medicinal chemistry to generate novel compounds with diverse pharmacological profiles. Heterocycles can act as bioisosteres for other functional groups, participate in hydrogen bonding, and modulate the lipophilicity and metabolic stability of the parent molecule.
For phenylpropionic acid derivatives, heterocyclic moieties have been introduced to develop agents with dual anti-inflammatory and antibacterial activity. A general synthetic pathway involves creating a reactive intermediate from the parent acid, which is then coupled with a thiol-containing heterocycle. Examples of incorporated heterocyclic rings include benzothiazole, benzimidazole, and triazole.
The following table summarizes the synthesis and characteristics of several 2-phenylpropionic acid derivatives incorporating different heterocyclic rings.
| Compound ID | Incorporated Heterocycle | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6d | 4-Methyl-4H-1,2,4-triazole | 81 | Liquid |
| 6f | Benzothiazole | 80 | 128.2–130.8 |
| 6i | Benzimidazole | 78 | 208.7–210.9 |
These studies demonstrate that the incorporation of heterocyclic systems is a versatile method for generating novel analogs with potentially improved or expanded pharmacological activities beyond simple anti-inflammatory effects. nih.gov
Preclinical Pharmacological Research and Efficacy Enhancement Strategies for S 2 4 Butylphenyl Propionic Acid
In Vitro and In Vivo Pharmacological Activity Assessments
Preclinical evaluations in various animal models have consistently demonstrated the potent pharmacological effects of dexibuprofen. These studies are crucial for establishing the compound's therapeutic potential before clinical trials.
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory activity of new compounds. researchgate.netmdpi.com In this model, the injection of carrageenan, a phlogistic agent, into the paw induces a reproducible inflammatory response characterized by edema. mdpi.comonlinesciencepublishing.com
Studies have shown that dexibuprofen significantly reduces paw edema in this model. onlinesciencepublishing.com Research into amide prodrugs of dexibuprofen revealed a notably higher anti-inflammatory activity (ranging from 64.5% to 77.3% inhibition) compared to the parent drug (43.3% inhibition) in Wistar albino rats. nih.gov Similarly, a dextran-conjugated prodrug of dexibuprofen demonstrated a 67.3% reduction in paw edema after four hours, which was comparable to the 66.35% reduction observed with dexibuprofen alone. onlinesciencepublishing.com Ester prodrugs have also been shown to cause a significant increase in anti-inflammatory activity in preclinical experiments. nih.govresearchgate.netmdpi.com One study found a prodrug, 5c, produced a maximum inhibition of 42.06% of paw edema induced by egg-albumin in mice. researchgate.net
| Compound | Preclinical Model | Key Finding (% Inhibition of Edema) | Source |
|---|---|---|---|
| Dexibuprofen | Carrageenan-Induced Rat Paw Edema | 66.35% | onlinesciencepublishing.com |
| Dexibuprofen (Parent Drug) | Carrageenan-Induced Rat Paw Edema | 43.3% | nih.gov |
| Dexibuprofen Amide Prodrugs | Carrageenan-Induced Rat Paw Edema | 64.5% - 77.3% | nih.gov |
| Dexibuprofen-Dextran Prodrug | Carrageenan-Induced Rat Paw Edema | 67.3% | onlinesciencepublishing.com |
| Dexibuprofen Ester Prodrug (5c) | Egg-Albumin-Induced Paw Edema (Mice) | 42.06% | researchgate.net |
The analgesic, or pain-relieving, properties of dexibuprofen have been profiled using various experimental pain models. The acetic acid-induced writhing test in mice is a common antinociceptive assay used to screen for analgesic activity. nih.govfrontiersrj.com In this test, non-steroidal anti-inflammatory drugs demonstrate a dose-dependent antinociceptive effect. frontiersrj.com
Preclinical studies have confirmed that dexibuprofen effectively induces antinociception in the acetic acid writhing test. frontiersrj.com Furthermore, research on dexibuprofen prodrugs has shown enhanced or superior analgesic effects. A dextran-conjugated prodrug of dexibuprofen displayed substantive analgesia (62.9%) in the tail immersion method. onlinesciencepublishing.com In other studies, ester-based prodrugs were found to significantly increase analgesic activity in male and female mice. nih.govresearchgate.netmdpi.com One particular ester prodrug, 5a, was noted to be more active in reducing the number of writhes induced by acetic acid compared to other synthesized prodrugs. researchgate.net Formulation strategies have also been explored, with dexibuprofen nanocrystals showing a significant analgesic effect compared to raw dexibuprofen in the acetic acid-induced writhing test. nih.govresearchgate.net
| Compound/Formulation | Experimental Pain Model | Key Finding | Source |
|---|---|---|---|
| Dexibuprofen | Acetic Acid-Induced Writhing Test (Mice) | Effective, dose-dependent antinociception. | frontiersrj.com |
| Dexibuprofen-Dextran Prodrug | Tail Immersion Method | Showed substantive analgesia (62.9%). | onlinesciencepublishing.com |
| Dexibuprofen Ester Prodrugs | Antinociceptive Assays (Mice) | Significant increase in analgesic activity. | nih.govresearchgate.netmdpi.com |
| Dexibuprofen Ester Prodrug (5a) | Acetic Acid-Induced Writhing Test (Mice) | Pronounced activity in decreasing writhes. | researchgate.net |
| Dexibuprofen Nanocrystals | Acetic Acid-Induced Writhing Test (Mice) | Significant analgesic effect compared to raw drug. | nih.govresearchgate.net |
Dexibuprofen's antipyretic, or fever-reducing, efficacy is attributed to its inhibition of prostaglandin (B15479496) synthesis within the hypothalamus. dexibuprofen.com This activity is evaluated in preclinical models where fever is induced in experimental animals, often using agents like brewer's yeast. onlinesciencepublishing.com
Studies on dexibuprofen prodrugs have demonstrated significant antipyretic effects. A dextran-conjugated prodrug was shown to effectively reduce rectal temperatures in animals with induced pyrexia. onlinesciencepublishing.com Preclinical experiments with various ester prodrugs of dexibuprofen also confirmed a significant increase in antipyretic activity. nih.govresearchgate.netmdpi.com Specifically, certain ester prodrugs (5a and 5b) showed significant inhibition of pyrexia in mice. researchgate.net
| Compound | Preclinical Model | Key Finding | Source |
|---|---|---|---|
| Dexibuprofen-Dextran Prodrug | Brewer's Yeast-Induced Pyrexia | Effectively reduced rectal temperatures. | onlinesciencepublishing.com |
| Dexibuprofen Ester Prodrugs | Preclinical Fever Models (Mice) | Significant increase in antipyretic activity. | nih.govresearchgate.netmdpi.com |
| Dexibuprofen Ester Prodrugs (5a, 5b) | Preclinical Fever Models (Mice) | Significant inhibition of pyrexia. | researchgate.net |
Strategies for Mitigating Gastrointestinal Effects
A primary limitation of NSAIDs, including dexibuprofen, is the risk of gastrointestinal side effects, which is largely attributed to the free carboxylic acid moiety. nih.govhumanjournals.com Preclinical research has focused on two main strategies to overcome this issue: chemical modification through a prodrug approach and advanced formulation techniques.
The prodrug strategy involves chemically modifying the dexibuprofen molecule, typically by masking the free carboxylic group, to create an inactive compound that is converted back to the active drug within the body. nih.gov This approach aims to prevent direct contact of the acidic drug with the gastric mucosa. nih.gov
Several types of dexibuprofen prodrugs have been synthesized and evaluated in preclinical models, showing successful results. nih.gov
Dextran (B179266) Conjugates: Esterifying dexibuprofen with dextran has been shown to reduce ulcerogenicity. nih.govmdpi.com In one study, the mean ulcer index for a dextran prodrug was 1.63, a significant improvement over the 2.96 index for unmodified dexibuprofen. onlinesciencepublishing.com
Amide Prodrugs: Amide derivatives of dexibuprofen were found to be significantly less ulcerogenic than the parent drug in Wistar albino rats. nih.gov
Ester Prodrugs: Various ester analogues, including antioxidant conjugates, have been developed. nih.govresearchgate.net These prodrugs are designed to be stable in the acidic environment of the stomach (pH 1.2) but undergo hydrolysis in plasma to release the active dexibuprofen. nih.govresearchgate.net This stability at acidic pH indicates that these ester prodrugs are less irritating to the stomach than dexibuprofen. nih.govresearchgate.net
| Prodrug Strategy | Key Preclinical Finding | Source |
|---|---|---|
| Dexibuprofen-Dextran Conjugate | Reduced mean ulcer index to 1.63 (vs. 2.96 for dexibuprofen). | onlinesciencepublishing.com |
| Dexibuprofen Amide Prodrugs | Found to be significantly less ulcerogenic than parent drug. | nih.gov |
| Dexibuprofen Ester Prodrugs | Stable at gastric pH (1.2), indicating less irritation. | nih.govresearchgate.netresearchgate.net |
Beyond chemical modification, altering the drug's physical formulation is another key strategy to improve gastric tolerability. These approaches aim to control the drug's release or bypass the gastrointestinal tract altogether.
One approach involves coating drug particles with polymers. The bioavailability and gastric ulcerogenic activity of some NSAIDs in rats have been evaluated after coating the drug particles with cationic and anionic polymers (Eudragit) or various cellulose (B213188) derivatives. researchgate.net Another strategy is the development of nanocrystals. Fabricating dexibuprofen into nanocrystals can enhance its therapeutic performance and may reduce adverse gastric effects by improving its dissolution and absorption profile. nih.gov Other novel oral delivery systems include the development of solid dispersions using techniques like spray-drying to create formulations for either immediate or prolonged release. nih.gov
Finally, transdermal delivery systems, such as reservoir-type patches and emulgels, have been developed to deliver dexibuprofen through the skin. nih.govmdpi.com These topical formulations are effective against inflammation and bypass oral administration entirely, thus eliminating the risk of gastric irritation. nih.govmdpi.com
Investigation of Novel Pharmacological Applications for (S)-2-(4-Butylphenyl)-propionic acid and its Derivatives
While this compound is primarily recognized as an impurity in ibuprofen (B1674241) formulations, the broader class of aryl propionic acid derivatives has garnered significant attention for potential therapeutic applications beyond their well-established anti-inflammatory effects. orientjchem.orghumanjournals.comijpsr.com Preclinical research into this chemical class suggests promising avenues for the development of novel treatments for a range of complex diseases. The structural similarity of this compound to compounds with demonstrated efficacy in preclinical models makes it and its potential derivatives interesting candidates for further investigation.
The potential of aryl propionic acid derivatives as anticancer agents is an active area of preclinical research. humanjournals.comijpsr.com Studies have shown that some compounds within this class can inhibit the proliferation of various cancer cell lines and induce apoptosis. onlinejbs.comtmrjournals.com For instance, ibuprofen, a structurally related aryl propionic acid, has demonstrated cytotoxic effects on cervical and liver cancer cells in vitro. onlinejbs.comtmrjournals.comresearchgate.net Research has also explored the synthesis of novel ibuprofen derivatives to enhance their anticancer activity against colon and breast cancer cell lines. google.comsysrevpharm.org
The anticancer effects of some non-steroidal anti-inflammatory drugs (NSAIDs) are thought to be linked to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. nih.gov However, other mechanisms may also be at play, such as the induction of apoptosis and the inhibition of cancer cell stemness properties. nih.gov A study on ibuprofen showed it could diminish cancer cell stemness properties in lung, breast, and liver cancer cells in vitro. nih.gov
While direct preclinical studies on the anticancer potential of this compound are not extensively documented, the activity of its parent compounds suggests that it and its derivatives could be valuable subjects for future anticancer research.
Table 1: Preclinical Anticancer Activity of Selected Aryl Propionic Acid Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) |
|---|---|---|
| Ibuprofen | Cervical (HeLa), Liver (HepG2) | Cytotoxic effects, induction of nitric oxide synthase 2. onlinejbs.comtmrjournals.comresearchgate.net |
| Ibuprofen | Breast (MCF-7), Lung (A549), Liver (HepG2) | Diminished cancer cell stemness properties. nih.gov |
| Ibuprofen-appended benzoxazole (B165842) analogues | Breast (MCF-7, MDA-MB-231) | In vitro anticancer activity. nih.gov |
This table is for informational purposes and is based on available preclinical research data. The efficacy and safety of these compounds in humans have not been fully established.
There is growing interest in the neuroprotective potential of aryl propionic acid derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. dsmc.or.krneurofit.comnih.gov Neuroinflammation is considered a key factor in the progression of these conditions, and the anti-inflammatory properties of NSAIDs have prompted investigations into their neuroprotective capabilities. dsmc.or.krneurofit.com
Preclinical studies using animal models have shown that certain NSAIDs, including ibuprofen, may offer protection against neuronal damage. nih.govnih.gov For example, research in a mouse model of Parkinson's disease indicated that ibuprofen could protect neurons against toxin-induced injury in the striatum. researchgate.net The proposed mechanisms for these neuroprotective effects include the inhibition of cyclooxygenases, leading to reduced production of inflammatory prostaglandins, and the modulation of other cellular pathways involved in neuroinflammation.
Furthermore, some studies suggest that the neuroprotective effects of certain NSAIDs might be independent of their COX-inhibiting activity. nih.gov For instance, ibuprofen has been shown to reduce lipid peroxidation and superoxide (B77818) radical generation in rat brain homogenates, suggesting a direct antioxidant effect. nih.gov While direct evidence for this compound in neurodegenerative disease models is lacking, the promising results from studies on ibuprofen and other aryl propionic acids highlight a potential area for future research into its neuroprotective efficacy. dsmc.or.krdsmc.or.kr
Table 2: Preclinical Neuroprotective Effects of Ibuprofen in Neurodegenerative Disease Models
| Disease Model | Animal/System | Key Findings |
|---|---|---|
| Parkinson's Disease | Mouse model (MPTP-induced) | Protected neurons against injury in the striatum, decreased dopamine (B1211576) turnover. researchgate.net |
| Alzheimer's Disease | General preclinical evidence | Interferes with brain inflammation, provides protection against cognitive impairment. neurofit.com |
This table summarizes findings from preclinical models and does not represent established clinical efficacy.
Beyond oncology and neurodegeneration, the chemical scaffold of aryl propionic acid has been explored for other therapeutic purposes. Reviews of this class of compounds indicate a broad range of biological activities, including antibacterial and anticonvulsant properties in preclinical settings. humanjournals.comijpsr.comresearchgate.net The versatility of the aryl propionic acid structure allows for chemical modifications that could lead to the development of derivatives with novel pharmacological profiles. orientjchem.orgijpsr.com
The presence of a carboxylic acid group is often considered important for the broad-spectrum pharmacological activity of these compounds. ijpsr.com Future research could focus on synthesizing derivatives of this compound to explore these and other potential therapeutic applications, leveraging the foundational knowledge gained from the extensive study of other aryl propionic acid derivatives.
Advanced Drug Delivery Systems and Formulation Science for S 2 4 Butylphenyl Propionic Acid
Design and Development of Novel Formulations
Novel formulation design for BCS Class II compounds like (S)-2-(4-Butylphenyl)-propionic acid focuses on enhancing the apparent solubility and dissolution rate to improve bioavailability. itmedicalteam.pl
Nanocrystal Formulations for Solubility and Bioavailability Enhancement
Nanocrystal technology is a carrier-free approach that enhances the solubility and dissolution velocity of poorly soluble drugs by reducing particle size to the sub-micron range (typically < 1000 nm). ijcrt.org This size reduction significantly increases the surface-area-to-volume ratio, which, according to the Ostwald-Freundlich equation, leads to a higher saturation solubility and faster dissolution. ijcrt.org This strategy is particularly effective for BCS Class II drugs. itmedicalteam.pl
The primary methods for producing drug nanocrystals are "top-down" and "bottom-up" processes.
Top-down methods , such as wet media milling, involve the mechanical attrition of larger drug crystals in a liquid dispersion medium containing stabilizers.
Bottom-up methods rely on controlled precipitation from a solution, where the drug is dissolved in a solvent and then precipitated as nanosized crystals upon the addition of an antisolvent. ijcrt.org
Stabilizers, which can be polymers or surfactants, are crucial components in nanocrystal formulations. They adsorb onto the surface of the nanocrystals, providing a steric or ionic barrier that prevents particle aggregation and inhibits a process known as Ostwald ripening, where larger crystals grow at the expense of smaller ones. ijcrt.org
Table 1: Research Findings on Nanocrystal Formulations for a Model Propionic Acid NSAID
| Parameter | Pure Drug (Micro-sized) | Nanocrystal Formulation | Improvement Factor | Reference |
| Particle Size | > 10 µm | ~300 nm | > 30x reduction | itmedicalteam.pl |
| Dissolution Rate | Slow, incomplete release | 100% release within 10 min | Significant enhancement | itmedicalteam.pl |
| Apparent Solubility | Low | Markedly Increased | - | itmedicalteam.pl |
| Physical State | Crystalline | Crystalline (confirmed by XRPD) | No change in crystallinity | itmedicalteam.pl |
Solid Dispersion Technologies for Improved Dissolution Profiles
Solid dispersion (SD) is a highly effective technique for improving the dissolution rate of poorly water-soluble drugs by dispersing the active ingredient in an inert, hydrophilic carrier matrix at the solid state. nih.gov In this system, the drug particle size is reduced to a molecular level, and it can exist in an amorphous or crystalline form within the carrier. sid.irispe.org The enhanced dissolution is attributed to several factors, including the reduction of drug particle size, the increased wettability and dispersibility of the drug due to the hydrophilic carrier, and the potential formation of a high-energy amorphous state of the drug. ijcrt.orgnih.gov
Various hydrophilic polymers are used as carriers in solid dispersions, including polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC). sid.ir Several methods can be employed to prepare solid dispersions:
Melting (Fusion) Method: The drug is dissolved in the molten carrier, and the mixture is then cooled and solidified. nih.gov
Solvent Evaporation Method: Both the drug and carrier are dissolved in a common solvent, which is then evaporated to form a solid mass. sid.irijcsrr.org
Flash Evaporation: A viscous solution of the drug and carrier is heated to its boiling point and subjected to a vacuum, resulting in a porous solid dispersion. ispe.org
Supercritical Fluid (SCF) Technology: Supercritical carbon dioxide is used as a medium to prepare dispersions, which can yield amorphous drug forms. mdpi.com
Table 2: Comparison of Solid Dispersion Systems for Ibuprofen (B1674241)
| Carrier Polymer | Preparation Method | Drug-to-Carrier Ratio | Key Finding | Reference |
| Polyethylene Glycol (PEG 8000) | Fusion (Melt) | 1:5 | Showed the highest dissolution rate; >50% drug release in 60 min compared to 19% for pure drug. | nih.gov |
| Polyvinylpyrrolidone (PVP K-30) | Flash Evaporation | 1:10 | Rapid drug release compared to a commercial formulation. The drug was present at the molecular level. | ispe.org |
| Kollidon® CL-SF | Supercritical Fluid | Not specified | Resulted in an amorphous form of Ibuprofen, markedly improving in vitro dissolution and in vivo performance in rats. | mdpi.com |
| Lemon Seed Mucilage | Solvent Evaporation | 1:1.5 | Around 100% drug release within 30 minutes, significantly faster than the pure drug or physical mixture. | ijcsrr.org |
| Eudragit® RS PO / RL PO | Solvent & Fusion-Solvent | 1:2 | Retarded drug dissolution, suggesting suitability for sustained-release rather than immediate-release formulations. | sid.ir |
Polymeric Nanocarriers and Nanogels for Controlled Release
Polymeric nanocarriers are colloidal systems designed to encapsulate or entrap drug molecules, offering a means to control their release. nih.gov These systems, which include polymeric nanoparticles and nanogels, can protect the drug from degradation and modify its release kinetics. nih.govthepharmajournal.com For NSAIDs, this approach can help sustain therapeutic action.
The drug is typically incorporated into the polymer matrix, and its release is governed by mechanisms such as diffusion through the polymer, swelling of the carrier, or erosion and degradation of the polymer itself. nih.gov A variety of biodegradable and biocompatible polymers are used, including poly(l-lactide) (PLLA), poly(caprolactone) (PCL), and poly(d,l-lactide-co-glycolide) (B1216819) (PLGA). nih.gov
By chemically incorporating an NSAID into a biodegradable polymer backbone, a drug delivery platform can be created that avoids burst release and allows for a more controlled and tunable prolonged release profile as the polymer's ester bonds undergo hydrolysis. Furthermore, nanocarriers can be engineered to be "smart" systems that respond to specific stimuli like pH or temperature, allowing for targeted drug release in specific physiological environments. nih.gov
Table 3: Polymeric Nanocarriers for NSAID Delivery
| Polymer System | Nanocarrier Type | Drug(s) | Release Mechanism | Key Feature | Reference |
| PLGA / PLLA | Nanoparticles | Ibuprofen, Naproxen | Diffusion, Degradation | Pre-loading into nanoparticles before microencapsulation provides sustained release for over 30 days. | nih.gov |
| Synthetic Polyesters | Polymer-Drug Conjugate | Ibuprofen, Naproxen | Hydrolytic Degradation | NSAID is chemically part of the polymer backbone, leading to a controlled, prolonged release with no burst effect. | |
| Amine-Modified Silica (B1680970) | Nanoparticles (NPs) | Ibuprofen | Diffusion (Ionic Interaction) | Amine modification created ionic interactions with Ibuprofen, delaying drug release compared to unmodified silica NPs. | nih.gov |
| Albumin | Nanoparticles | Aspirin | Diffusion, Degradation | Provided slow, sustained release of the drug over 72 hours. | thepharmajournal.com |
Sustained and Controlled Release Systems
Sustained and controlled release systems are designed to make a drug available over an extended period following administration, which can maintain uniform drug levels and reduce dosing frequency. researchgate.netgsconlinepress.com
Matrix-Based Formulations for Extended Drug Release
Matrix tablets are a common and effective approach for achieving extended drug release. colorcon.com In this system, the drug is homogeneously dispersed throughout a matrix formed by a rate-controlling polymer. gsconlinepress.com The release mechanism depends on the nature of the polymer used. gsconlinepress.com
Hydrophilic Matrix Tablets: These are formulated with water-soluble, swellable polymers like Hydroxypropyl Methylcellulose (HPMC). gsconlinepress.com Upon contact with aqueous fluids, the polymer swells to form a gel layer. The drug is released through a combination of diffusion through this gel layer and erosion of the matrix itself. nih.gov
Hydrophobic (Lipophilic) Matrix Tablets: These systems use water-insoluble polymers or waxes (e.g., ethylcellulose). gsconlinepress.comcolorcon.com The drug is released by diffusing through a network of pores and channels that form as the soluble drug dissolves and leaches out of the inert matrix. gsconlinepress.com
The release rate from matrix tablets can be precisely controlled by modifying the type and concentration of the polymer, offering a versatile platform for designing extended-release formulations. researchgate.netnih.gov
Table 4: Polymers Used in Extended-Release Matrix Tablets
| Polymer Type | Example Polymer(s) | Release Mechanism | Application Notes | Reference |
| Hydrophilic | Hydroxypropyl Methylcellulose (HPMC), Hydroxypropylcellulose (HPC) | Swelling, Diffusion, Erosion | Widely used due to cost-effectiveness and broad regulatory acceptance. Release rate can be tuned by viscosity grade and concentration. | researchgate.netgsconlinepress.com |
| Hydrophobic | Ethylcellulose, Carnauba Wax | Diffusion (through pores) | Provides sustained release by creating an inert matrix that does not erode. | gsconlinepress.com |
| pH-Dependent (Enteric) | Hypromellose Acetate Succinate (HPMCAS) | pH-Dependent Swelling/Dissolution | Can be used to create pH-responsive matrix tablets, with faster release in neutral pH (intestine) than acidic pH (stomach). | nih.gov |
| Ionic | Alginic Acid Derivatives, Methacrylic Acid Derivatives | Ion Exchange, Swelling | Can be used to create formulations where drug release is independent of pH. | google.com |
Microencapsulation and Nanocapsulation Techniques
Microencapsulation is a process in which particles of a drug are enclosed within a polymeric coating to form microcapsules (or microspheres if the drug is dispersed throughout the matrix). tandfonline.comtandfonline.com This technology is highly effective for preparing controlled-release dosage forms, as the polymer coating acts as a rate-limiting membrane for drug release. nih.govresearchgate.net
Several techniques are used for microencapsulation, with the emulsion solvent evaporation/diffusion method being one of the most common. tandfonline.comresearchgate.net In this process:
The drug and a polymer (e.g., Eudragit® RS, ethylcellulose) are dissolved in a volatile organic solvent that is immiscible with water. tandfonline.comtandfonline.com
This organic phase is then emulsified in an aqueous phase containing a stabilizer to form small droplets.
The organic solvent is subsequently removed by evaporation or diffusion into the aqueous phase, causing the polymer to precipitate around the drug particles, forming solid microcapsules. tandfonline.com
The drug release rate can be controlled by altering formulation variables such as the drug-to-polymer ratio, the type of polymer, and the particle size of the microcapsules. tandfonline.comresearchgate.net For instance, polymers like Eudragit® RS can effectively retard the release of Ibuprofen. researchgate.net Another method, ionotropic gelation, uses natural polymers like sodium alginate that cross-link in the presence of ions like calcium to encapsulate the drug. ijpsonline.com
Table 5: Microencapsulation of Ibuprofen for Controlled Release
| Encapsulation Polymer | Technique | Key Formulation Variable | Outcome on Drug Release | Reference |
| Eudragit® RS 100 | Emulsion Solvent Evaporation | Drug-to-polymer ratio | The polymer retarded drug release; release rate was dependent on the drug/polymer concentration. | tandfonline.comresearchgate.net |
| Ethylcellulose | Solvent Evaporation | Stirring rate, cooling time | Release was strongly influenced by the amount of uncoated drug on the microcapsule surface, which was affected by process parameters. | tandfonline.com |
| Sodium Alginate | Ionotropic Gelation | Polymer concentration | Higher sodium alginate concentration led to increased wall thickness and slower drug release. Release followed the Higuchi diffusion model. | ijpsonline.com |
| Sporopollenin Exine Capsules (from spores) | N/A (Natural Microcapsules) | N/A | Retained 88% of encapsulated Ibuprofen in simulated gastric fluid while releasing 85% in simulated intestinal fluid (pH 7.4). | rsc.org |
Targeted Drug Delivery Research
Brain-Targeting Strategies for this compound Prodrugs and Formulations
The delivery of therapeutic agents to the central nervous system (CNS) is significantly hindered by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. researchgate.netresearchgate.net This barrier is crucial for protecting the brain's homeostatic microenvironment but also restricts the passage of most therapeutic molecules, including this compound, also known as dexibuprofen. nih.govrsc.org To overcome this challenge, researchers have focused on advanced drug delivery systems, primarily through the development of prodrugs and sophisticated nanoformulations designed to enhance brain penetration. rsc.org
Prodrug-Based Strategies
The prodrug approach involves chemically modifying a drug into an inactive form that can cross the BBB more efficiently. nih.govalquds.edu Once in the brain, the prodrug is metabolically converted back to the active parent drug. mdpi.com This strategy often focuses on increasing the lipophilicity of the drug or hijacking endogenous transport systems of the BBB. nih.govfondation-charcot.org
Chemical Modification with Ethanolamine Structures
One notable strategy involves the synthesis of dexibuprofen prodrugs modified with ethanolamine-related structures. nih.gov The rationale is that these structures may facilitate transport across the blood-brain barrier. A study by Zhang et al. designed and synthesized five such prodrugs and evaluated their brain-targeting efficiency in male Sprague-Dawley rats. nih.govnih.gov The results indicated that all five prodrugs exhibited a significantly enhanced brain distribution compared to the parent dexibuprofen. nih.gov
Ten minutes after intravenous administration, the concentration of dexibuprofen in the brain and plasma was measured. The ratio of brain concentration to plasma concentration (Cbrain/Cplasma) was used as a key indicator of BBB penetration. The prodrugs showed a 3.42- to 17.0-fold higher Cbrain/Cplasma ratio than dexibuprofen. nih.gov Further pharmacokinetic analysis of the most promising compound, Prodrug 1, revealed a brain-targeting index of 11.19, confirming the potential of this approach. nih.gov
Brain Distribution of Dexibuprofen and its Prodrugs
| Compound | Fold Increase in Cbrain/Cplasma Ratio (Compared to Dexibuprofen) | Brain-Targeting Index (DTI) |
|---|---|---|
| Dexibuprofen | 1.0 | 1.00 |
| Prodrug 1 | 17.0 | 11.19 |
| Prodrug 2 | 15.7 | Not Reported |
| Prodrug 3 | 7.88 | Not Reported |
| Prodrug 4 | 9.31 | Not Reported |
| Prodrug 5 | 3.42 | Not Reported |
Utilization of Endogenous Transporters
Another advanced prodrug strategy involves conjugating the drug to molecules that are recognized by specific carriers at the BBB, such as glucose or vitamin C transporters. researchgate.netnih.gov The brain has a high demand for glucose and other nutrients, and it is equipped with transporters like glucose transporter 1 (GLUT1) and sodium-vitamin C transporter 2 (SVCT2) to facilitate their entry. nih.gov By attaching dexibuprofen to glucose and vitamin C, researchers have created prodrugs that can potentially utilize these pathways for active transport into the brain. researchgate.netnih.gov
In vivo studies in mice demonstrated that these prodrugs led to significantly higher concentrations of ibuprofen in the brain compared to the administration of the parent drug. nih.gov The prodrugs were also found to be relatively stable in plasma, allowing sufficient time to reach the BBB before being metabolized. nih.gov
Pharmacokinetic Parameters of Ibuprofen in Mouse Brain After Administration of Prodrugs
| Compound Administered | Cmax (μg/g) | AUC0–t (μg/h/g) |
|---|---|---|
| Ibuprofen | 1.08 ± 0.15 | 2.78 ± 0.49 |
| Glu-Vc-Ibu (Prodrug) | 3.24 ± 0.31 | 13.68 ± 1.54 |
| Glu-Ibu (Prodrug) | 2.35 ± 0.24 | 10.51 ± 1.12 |
| Vc-Ibu (Prodrug) | 2.89 ± 0.28 | 12.14 ± 1.33 |
Formulation-Based Strategies
Encapsulating this compound within nanocarriers is another promising avenue for enhancing its delivery to the brain. nih.gov Nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis. fondation-charcot.orgmdpi.com
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer widely used in drug delivery. nih.govmdpi.com PLGA nanoparticles, particularly when coated with polyethylene glycol (PEG), have been developed for brain delivery of dexibuprofen. nih.gov These nanoparticles typically have a size below 200 nm, which is advantageous for systemic circulation and cellular uptake. Research has shown that oral administration of dexibuprofen-loaded PLGA-PEG nanoparticles in a transgenic mouse model of Alzheimer's disease was more effective at reducing brain inflammation and the number of β-amyloid plaques than dexibuprofen alone. nih.gov
Chitosan, a natural polymer, has also been used to formulate dexibuprofen nanoparticles. nih.govijlpr.com These formulations can prolong drug release for up to 24 hours. nih.gov
Surface-Modified Nanoparticles
A key strategy to enhance nanoparticle transport across the BBB is to modify their surface with specific ligands. fondation-charcot.org For instance, coating nanoparticles with polysorbates (such as Polysorbate 80) can facilitate their entry into the brain. mdpi.com This is believed to occur because the polysorbate coating enables the adsorption of apolipoproteins (e.g., ApoE) from the blood onto the nanoparticle surface. mdpi.com These apolipoprotein-coated nanoparticles can then mimic low-density lipoproteins (LDLs) and interact with LDL receptors on the brain's endothelial cells, triggering receptor-mediated transcytosis into the brain. mdpi.comnih.gov
Analytical and Bioanalytical Methodologies for S 2 4 Butylphenyl Propionic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical procedures for (S)-2-(4-Butylphenyl)-propionic acid, providing the high resolving power needed to separate it from structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the analysis of 2-arylpropionic acids. Reversed-Phase HPLC (RP-HPLC) is particularly widespread due to its efficiency in separating compounds based on hydrophobicity. For the analysis of this compound and related impurities, C18 and C8 columns are commonly employed. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. dergipark.org.trnih.gov
Enantioselective HPLC is critical when the stereochemistry of the compound is of interest. Although this compound is specified as the S-enantiomer, analytical methods must often be capable of separating it from its R-enantiomer, especially in racemic mixtures or during stereoselective synthesis. This is achieved using chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase. For instance, polysaccharide-based or protein-based (e.g., α1-acid glycoprotein) columns can effectively resolve enantiomers of profen drugs and their analogues. nih.gov Another approach involves derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. oup.com
The table below summarizes typical conditions used in HPLC methods for the analysis of related 2-(4-alkylphenyl)-propionic acids.
| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detector | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | 1.0 | UV at 225 nm | iipseries.org |
| RP-HPLC | Octadecylsilica | Aqueous acetonitrile buffered with chloroacetic acid | N/A | UV | researchgate.net |
| RP-HPLC | Zr-CARB (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 3.5) (38:62, v/v) | 1.2 | Fluorescence (Ex: 220 nm, Em: 285 nm) | oup.com |
| Enantioselective Chromatography | Countercurrent Chromatography with Hydroxypropyl-β-cyclodextrin (HP-β-CD) as chiral selector | N/A | N/A | HPLC-UV | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantification of pharmaceuticals and their impurities. oup.comnih.gov This technique is performed on plates coated with a high-performance stationary phase (e.g., silica (B1680970) gel 60 F254) with a smaller particle size, leading to better resolution and sensitivity compared to classical TLC. nih.gov
For the analysis of ibuprofen (B1674241) and its impurities, a mobile phase containing a mixture of toluene, ethyl acetate, and glacial acetic acid (e.g., 17:13:1, v/v/v) has proven effective for achieving good separation. researchgate.netnih.gov After development, the plate is dried, and quantification is performed using a densitometer, which measures the absorbance or fluorescence of the analyte spots at a specific wavelength. The method's simplicity and the ability to analyze multiple samples simultaneously make it well-suited for routine quality control. researchgate.net
When analyzing samples from complex matrices such as plasma, urine, or tissue homogenates, the coupling of HPLC with Mass Spectrometry (HPLC-MS) provides unparalleled sensitivity and selectivity. nih.gov Techniques like HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) allow for the detection and quantification of this compound at very low concentrations.
The HPLC component separates the analyte from endogenous matrix components, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. This high degree of specificity minimizes interference from the biological matrix, making HPLC-MS the gold standard for bioanalytical studies, including pharmacokinetics and metabolism research. nih.gov The combination of retention time from HPLC and mass spectral data provides unambiguous confirmation of the analyte's identity.
Spectroscopic and Spectrophotometric Methods
Spectroscopic methods are indispensable for both the quantification and the structural confirmation of synthesized compounds like this compound.
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that possess a chromophore. This compound, with its substituted benzene (B151609) ring, absorbs UV radiation, making this method applicable for its determination in solutions with few interfering components. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
A standard procedure involves dissolving a precisely weighed sample in a suitable solvent (e.g., ethanol, methanol, or a buffered solution) and measuring its absorbance at the wavelength of maximum absorption (λmax). For ibuprofen, a structurally similar compound, the λmax is typically observed around 228 nm. The method is valued for its simplicity, speed, and low cost, making it suitable for routine assays of bulk drug material and simple dosage forms.
Following synthesis, the definitive confirmation of the chemical structure of this compound is achieved using spectroscopic techniques like IR and NMR.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. The most notable peaks include a very broad band for the O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong absorption for the C=O (carbonyl) stretch of the carboxylic acid, appearing around 1725-1700 cm⁻¹. Other peaks corresponding to C-H stretches of the alkyl and aromatic groups, as well as C=C stretches of the aromatic ring, would also be present, providing a unique "fingerprint" for the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (very broad) |
| Alkyl (C-H) | Stretching | 2960 - 2850 |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 (strong) |
| Aromatic (C=C) | Stretching | ~1600 and ~1475 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) is the most powerful tool for unambiguous structural elucidation. nih.gov
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the methine proton (CH) alpha to the carboxyl group, and the various methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain and the propionic acid moiety. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet, quartet, multiplet) reveal neighboring protons.
¹³C NMR provides a signal for each unique carbon atom in the molecule, allowing for a complete carbon skeleton map. The spectrum would show characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl and propionic acid groups.
| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (-C₆H₄-) | 7.1 - 7.3 | Multiplet (or two doublets) | 4H |
| Methine (-CH(CH₃)COOH) | ~3.7 | Quartet | 1H |
| Benzylic Methylene (-CH₂-Ar) | ~2.6 | Triplet | 2H |
| Propionic Methyl (-CH(CH₃)COOH) | ~1.5 | Doublet | 3H |
| Butyl Methylene (-CH₂-CH₂-CH₂-) | 1.3 - 1.6 | Multiplet | 4H |
| Butyl Methyl (-CH₂-CH₃) | ~0.9 | Triplet | 3H |
Solid-State Characterization Techniques for Formulations
The solid-state properties of an active pharmaceutical ingredient (API) and its formulations are critical as they influence stability, dissolution, and bioavailability. For this compound, which is recognized as Ibuprofen Impurity B, understanding its physical form within a formulation is essential for quality control. biosynth.comlgcstandards.com Solid-state characterization techniques are employed to investigate properties such as crystallinity, thermal behavior, and morphology.
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline or amorphous nature of a substance. By analyzing the diffraction pattern produced when X-rays interact with a sample, one can identify the unique structural fingerprint of a crystalline material. In pharmaceutical research, Powder X-ray Diffraction (PXRD) is used to assess the physical state of APIs and excipients in a formulation.
For compounds like this compound, XRD can confirm its crystalline structure. Changes in the crystalline form, or polymorphism, can significantly impact the physical and chemical properties of the drug substance. Compatibility studies between an active ingredient and excipients often use XRD to detect interactions that might lead to changes in crystallinity, such as the formation of new crystalline phases or a transition to an amorphous state. researchgate.net For instance, in compatibility screenings, the XRD pattern of a binary mixture of a drug and an excipient is compared to the patterns of the individual components. The appearance of new peaks or the disappearance of characteristic peaks of the API can indicate a chemical interaction or a change in solid-state form. researchgate.net
Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of pharmaceutical materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the melting point, purity, and polymorphism of crystalline substances. researchgate.net A sharp endothermic peak on a DSC thermogram corresponds to the melting point of a pure crystalline compound. researchgate.net For formulations, DSC can reveal drug-excipient interactions and assess the physical state of the drug (crystalline vs. amorphous). herts.ac.uk The absence or shift of the melting peak of this compound in a formulation could indicate that it is dissolved or amorphously dispersed within the excipient matrix. researchgate.net
A study investigating the miscibility of ibuprofen in various polymeric films utilized DSC to measure the melting-point depression and the change in melting enthalpy of the drug in the presence of the polymers. herts.ac.uk The results showed that different polymers had varying effects on the thermal behavior of ibuprofen, indicating different degrees of miscibility. herts.ac.uk This approach is directly applicable to studying the behavior of its analogue, this compound, in similar formulations.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability and composition of materials. A TGA curve provides information about decomposition patterns and the presence of volatile components like water or solvents. When used in conjunction with DSC, TGA can help differentiate between physical transitions (like melting) and chemical events (like degradation).
| Thermal Analysis Technique | Information Obtained | Application for this compound |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transition, purity, polymorphism | Determining the melting point and assessing its crystalline state within a formulation. researchgate.netherts.ac.uk |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, solvent/water content | Evaluating the temperature at which the compound begins to degrade. mdpi.com |
Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the nanoscale. mdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the surface topography of a sample. In the context of pharmaceutical formulations, SEM is used to characterize the size, shape, and surface features of particles, including nanostructures like nanoparticles and nanofibers. mdpi.com This analysis can reveal the degree of aggregation and the dispersion of nanoparticles within a sample. For a formulation containing this compound, SEM could be used to analyze the morphology of nanocarriers designed to encapsulate the compound, ensuring they have the desired characteristics, such as a smooth and spherical shape. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the visualization of the internal structure of nanostructures. TEM is used to determine particle size, size distribution, and shape with great precision. It can confirm the encapsulation of a drug within a nanoparticle core or determine the structure of nano-composite materials. mdpi.com
Method Validation and Stability-Indicating Assays for Research Samples
To ensure the reliability and accuracy of analytical data, methods used for the quantification of this compound must be properly validated. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. researchgate.netnih.gov
Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and typically involves the evaluation of several key parameters. researchgate.net
Validation Parameters for an HPLC Method:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. Specificity is often demonstrated through forced degradation studies, where the sample is exposed to stress conditions (e.g., acid, base, heat, light, oxidation) to produce degradation products. researchgate.net The method must be able to separate the main analyte peak from any degradant peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a placebo matrix and the recovery percentage is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). researchgate.net This provides an indication of its reliability during normal usage.
The table below summarizes typical validation parameters from a validated HPLC method for the analysis of a related propionic acid derivative, demonstrating the criteria used to ensure a reliable analytical procedure. researchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.67% researchgate.net |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.31 µg/mL researchgate.net |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 3.97 µg/mL researchgate.net |
| Specificity | No interference from degradants/excipients | Method proven to be stability-indicating researchgate.net |
Computational and in Silico Approaches in S 2 4 Butylphenyl Propionic Acid Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For (S)-2-(4-Butylphenyl)-propionic acid and related arylpropionic acid derivatives, QSAR is instrumental in designing new molecules with potentially enhanced anti-inflammatory activity or improved selectivity for cyclooxygenase (COX) enzymes. researchgate.netnih.gov
The process involves calculating various molecular descriptors for a set of known molecules and their corresponding activities. These descriptors can be categorized as topological, electronic, steric, and hydrophobic. Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity. jocpr.com
Research on propionic acid derivatives has shown that their antimicrobial and anti-inflammatory activities are governed by specific molecular properties. researchgate.net For instance, QSAR studies have demonstrated that topological parameters, such as Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv), are crucial in predicting the antimicrobial activity of new derivatives. researchgate.net For COX-2 inhibitory activity, key descriptors often include hydrophobicity (log P), molar refractivity (MR), and electronic parameters, which describe how substituents on the phenyl ring influence interactions with the enzyme's active site. nih.gov
These models allow researchers to virtually screen new derivative designs, prioritizing the synthesis of compounds with the highest predicted activity and best selectivity profile, thereby saving significant time and resources. jocpr.com
| Electronic | Hammett constants (σ) | Describes the electron-donating or -withdrawing nature of substituents, affecting enzyme binding. |
Molecular Dynamics Simulations for Drug-Target and Drug-Excipient Interactions
Molecular dynamics (MD) simulations provide a dynamic, atomic-level view of how this compound interacts with its biological targets and with excipients used in pharmaceutical formulations. nih.govdovepress.com These simulations model the movements and interactions of atoms and molecules over time, offering insights that are often inaccessible through experimental methods alone.
Drug-Target Interactions: The primary targets for this compound are the COX-1 and COX-2 enzymes. MD simulations can elucidate the precise binding mode of the drug within the active site of these enzymes. mdpi.com They can also reveal the stability of the drug-enzyme complex, the role of specific amino acid residues in binding, and the conformational changes that occur upon drug binding. nih.govmdpi.com Furthermore, computational methods like Density Functional Theory (DFT) have been used to investigate the binding of the parent compound, ibuprofen (B1674241), to transport proteins like human serum albumin (HSA), which influences the drug's distribution and effective concentration in the blood. researchgate.net
Drug-Excipient Interactions: The poor water solubility of this compound presents formulation challenges. Amorphous solid dispersions (ASDs) are a common strategy to improve solubility and bioavailability. dovepress.com MD simulations are a powerful tool to predict drug-polymer miscibility and the stability of ASDs. dovepress.comnih.gov By simulating the interactions between the drug and various polymeric excipients (e.g., HPMC, Eudragit), researchers can identify which polymers form stable, hydrogen-bonded networks with the drug, thereby preventing its recrystallization. nih.gov These simulations can calculate interaction energies, providing a quantitative measure of the strength of drug-excipient binding. nih.gov
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| Simulation Subject | Key Insights Gained | Significance |
|---|---|---|
| Drug-COX Enzyme Binding | Stability of the drug-receptor complex; identification of key binding residues; simulation of induced-fit processes. nih.gov | Understanding the mechanism of action and designing derivatives with higher affinity and selectivity. |
| Drug-Albumin Binding | Characterization of binding sites and interaction energies with transport proteins. researchgate.net | Predicting drug distribution and bioavailability. |
| Drug-Polymer Interactions in ASDs | Prediction of drug-excipient miscibility; identification of specific interactions (e.g., hydrogen bonds); assessment of formulation stability. dovepress.comnih.gov | Guiding the selection of optimal excipients for enhancing drug solubility and preventing recrystallization. |
In Silico Prediction of Pharmacokinetic Parameters and Bioavailability
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. nih.govbiorxiv.org For this compound, these predictive models use its two-dimensional structure and physicochemical properties to estimate its pharmacokinetic profile. nih.gov
Various software platforms and online tools (e.g., SwissADME, admetSAR, PreADMET) can calculate a range of parameters. mmu.ac.ukui.ac.id Key molecular properties like molecular weight, log P, the number of hydrogen bond donors and acceptors, and polar surface area are used as inputs for these predictions. ui.ac.id
These tools can predict:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are estimated to predict how well the drug will be absorbed from the gut. ui.ac.id
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier penetration help in understanding how the drug will be distributed throughout the body. mmu.ac.uk
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the drug, helping to anticipate potential drug-drug interactions. mdpi.com
Excretion: Parameters related to renal clearance can also be estimated.
While in silico predictions require experimental validation, they are highly valuable for flagging potential pharmacokinetic issues and for comparing new derivatives against the parent compound. nih.gov
Table 3: In Silico Prediction of Key Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Relevant Descriptors | Prediction Software/Method | Importance of Prediction |
|---|---|---|---|
| Intestinal Absorption | Caco-2 Permeability, Log P | admetSAR, SwissADME | Estimates oral bioavailability. ui.ac.id |
| Plasma Protein Binding | Lipophilicity (Log D7.4) | GastroPlus, PreADMET | Affects the concentration of free drug and clearance rate. mmu.ac.uk |
| Metabolism Inhibition | Molecular Structure | GA-PLS, Docking | Predicts potential for drug-drug interactions via CYP enzyme inhibition. mdpi.comnih.gov |
| Bioavailability | Lipinski's Rule of Five | Various | Early-stage filter to assess "drug-likeness" and potential for good oral bioavailability. biorxiv.org |
Computational Chemistry in Prodrug Design and Optimization
Prodrug design is a well-established strategy to overcome undesirable properties of a parent drug, such as poor solubility or formulation challenges. researchgate.net For this compound, its low water solubility is a significant limitation. mdpi.com Computational chemistry plays a crucial role in designing prodrugs that can improve this property. alquds.edu
The core principle is to attach a promoiety to the parent drug, which alters its physicochemical properties. This promoiety is designed to be cleaved in the body, releasing the active drug. nih.gov Computational methods, including quantum mechanics (QM) and molecular mechanics (MM), are used to:
Design and Evaluate Linkers: Model the stability of the linker connecting the drug and the promoiety to ensure the prodrug is stable until it reaches its target. researchgate.net
Predict Release Kinetics: Estimate the rate of cleavage (e.g., hydrolysis) to ensure the active drug is released in a controlled manner. This can be achieved without relying on enzymatic catalysis by designing linkers that undergo predictable intramolecular reactions. alquds.edu
Optimize Properties: Calculate properties like solubility and lipophilicity for the new prodrug molecule to confirm that the design objective has been met.
A recent study successfully used this approach to synthesize more hydrophilic ester derivatives of this compound by attaching it to biobased polyalcohols like glycerol (B35011) and erythritol. mdpi.com Computational analysis was used alongside enzymatic screening to optimize the synthesis of these novel prodrugs. mdpi.com
Table 4: Comparison of this compound and a Computationally Designed Prodrug
| Property | This compound (Parent Drug) | IBU-Erythritol Ester (Prodrug Example) mdpi.com | Objective of Modification |
|---|---|---|---|
| Structure | Contains a carboxylic acid group | Carboxylic acid is esterified with erythritol | Masking the acidic group to modify properties. |
| Water Solubility | Poor | Significantly Increased | To overcome formulation limitations and improve dissolution. |
| Mechanism of Action | Active (Inhibits COX enzymes) | Inactive (Requires cleavage to release active drug) | To ensure the prodrug itself has low intrinsic bioactivity. nih.gov |
| Release Mechanism | N/A | Enzymatic or chemical hydrolysis of the ester bond | To release the active parent drug in vivo. |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation for Preclinical Data Extrapolation
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling provides a mathematical framework to link the concentration of a drug in the body (PK) to its pharmacological effect (PD). nih.gov This tool is essential for understanding the dose-concentration-response relationship and for extrapolating findings from preclinical studies (in vitro assays and animal models) to predict human efficacy and safety. nih.gov
For this compound, PK/PD models are used to:
Optimize Dosage Forms: By simulating the drug release profile from different formulations (e.g., sustained-release tablets) and linking it to the predicted therapeutic effect, researchers can optimize the design of drug delivery systems. nih.gov
Predict Therapeutic Outcomes: Models can simulate the time course of the anti-inflammatory or analgesic effect based on different dosing regimens.
Extrapolate to Humans: Mechanism-based PK/PD models distinguish between drug-specific parameters and biological system-specific parameters. nih.gov This separation allows for more reliable extrapolation from animal data to predict the required human dose to achieve a desired therapeutic effect.
These models integrate data on drug absorption, distribution, metabolism, and elimination with measures of pharmacodynamic effect (e.g., inhibition of prostaglandin (B15479496) synthesis). nih.gov This allows for a quantitative prediction of how different formulations and doses will perform in a clinical setting, guiding the design of clinical trials. core.ac.uk
| PK/PD Link | k_e0 | Rate constant for equilibration between plasma and effect site | Links the plasma concentration profile to the time course of the drug's effect. researchgate.net |
Emerging Research Frontiers and Future Directions for S 2 4 Butylphenyl Propionic Acid
Integration of Multi-Omics Data in Research
The study of (S)-2-(4-Butylphenyl)-propionic acid can be significantly advanced through the integration of multi-omics data, which involves the comprehensive analysis of various biological molecules, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). This holistic approach provides a more complete picture of the cellular and systemic responses to the compound.
By combining transcriptomic and metabolomic analyses, researchers can identify key metabolic pathways affected by this compound. nih.gov For instance, such studies could reveal alterations in arachidonic acid metabolism, a pathway known to be modulated by NSAIDs. nih.gov Understanding these molecular changes can help in identifying potential therapeutic targets and understanding the compound's mechanism of action. nih.gov
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Field | Potential Application | Expected Insights |
| Genomics | Identifying genetic variations influencing individual responses to the compound. | Personalized medicine applications and prediction of predisposed responders. |
| Transcriptomics | Analyzing changes in gene expression in response to the compound. | Understanding the molecular mechanisms of action and identifying off-target effects. |
| Proteomics | Studying alterations in protein levels and post-translational modifications. | Elucidating the direct protein targets and downstream signaling pathways. |
| Metabolomics | Profiling changes in endogenous metabolites following compound administration. | Gaining insights into the metabolic fate of the compound and its impact on cellular metabolism. |
Advanced Preclinical Models and Organ-on-a-Chip Technologies for Compound Evaluation
Traditional preclinical models, such as two-dimensional cell cultures and animal studies, often fall short in accurately predicting human responses to drugs due to species differences and the lack of a complex, three-dimensional microenvironment. nih.govresearchgate.net To bridge this gap, advanced preclinical models, particularly organ-on-a-chip (OOC) technologies, are emerging as powerful tools for compound evaluation. nih.govresearchgate.netnih.gov
OOCs are microfluidic devices that contain living human cells in a 3D arrangement, mimicking the structure and function of human organs. nih.govresearchgate.netbohrium.com These systems allow for the recreation of the complex microenvironment of tissues, providing a more physiologically relevant platform for studying the effects of compounds like this compound. researchgate.net For example, a "liver-on-a-chip" could be used to study the metabolism of this compound, while a "multi-organ-on-a-chip" could provide insights into its systemic effects and potential organ interactions. researchgate.netbohrium.com The use of OOCs can improve the predictivity of preclinical studies and reduce the reliance on animal testing. youtube.com
Artificial Intelligence and Machine Learning in Drug Discovery and Formulation Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing various aspects of drug discovery and development. mdpi.comnih.gov For this compound, these technologies can be applied to accelerate the identification of potential therapeutic targets, predict its bioactivity, and optimize its formulation.
ML algorithms can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers. mdpi.com For instance, ML models can be trained on the chemical structures and biological activities of known compounds to predict the potential targets of this compound. These models can also be used to predict its pharmacokinetic properties, aiding in the design of more effective drug delivery systems. nih.gov In formulation development, attention-based deep neural networks can be employed to understand the complex interactions between the compound and excipients, leading to more stable and effective formulations. researchgate.net
Table 2: Applications of AI and Machine Learning in the Study of this compound
| Application Area | AI/ML Technique | Potential Benefit |
| Target Identification | Deep Learning, Support Vector Machines | Prediction of novel protein targets and mechanisms of action. mdpi.com |
| Virtual Screening | Generative Adversarial Networks (GANs) | High-throughput screening of virtual compound libraries to identify molecules with similar activity. mdpi.com |
| Formulation Optimization | Attention-based Deep Neural Networks | Enhanced understanding of excipient interactions for improved formulation design. researchgate.net |
| Pharmacokinetic Prediction | Recurrent Neural Networks (RNNs) | Modeling of absorption, distribution, metabolism, and excretion (ADME) properties. |
Collaborative Research Initiatives and Data Sharing Platforms
The complexity of modern drug discovery necessitates a collaborative approach. Open-source data sharing platforms and collaborative research initiatives are becoming increasingly important for accelerating scientific progress. By sharing data from preclinical and clinical studies on compounds like this compound, researchers can collectively build more robust models and gain a deeper understanding of its biological effects.
These platforms can facilitate the integration of multi-omics data, preclinical model results, and clinical observations from diverse sources. This wealth of information can then be leveraged by the broader scientific community to identify new research directions, validate findings, and ultimately, translate basic research into clinical applications more efficiently.
Q & A
Q. What experimental methods are recommended for synthesizing (S)-2-(4-Butylphenyl)-propionic acid with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity during the Friedel-Crafts alkylation of 4-butylbenzene with propionic acid derivatives. Post-synthesis, recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) improves enantiomeric excess (ee) . Ethylene carbonylation, as described for propionic acid derivatives, may also be adapted using chiral ligands to favor the S-enantiomer .
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase (e.g., Chiralcel OD-H) is standard. Mobile phases often use hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid to resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers via distinct splitting patterns in the aromatic or propionic acid proton regions .
Q. What pharmacological assays are suitable for evaluating the anti-inflammatory activity of this compound?
- Methodological Answer : In vitro cyclooxygenase (COX-1/COX-2) inhibition assays using human recombinant enzymes and fluorogenic substrates (e.g., arachidonic acid derivatives) quantify IC₅₀ values. In vivo carrageenan-induced rat paw edema models assess efficacy, with dose-response curves comparing the S-enantiomer to racemic mixtures. LC-MS/MS quantifies plasma concentrations to correlate pharmacokinetics with pharmacodynamics .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the phenyl ring influence the anti-inflammatory activity of propionic acid derivatives?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal that bulkier substituents (e.g., butyl vs. ethyl) enhance COX-2 selectivity due to steric interactions with the enzyme's hydrophobic pocket. For example, 2-(4-Ethylphenyl)-propanoic acid (CAS 3585-52-2) shows reduced potency compared to butyl derivatives, as demonstrated by molecular docking simulations and in vitro assays . Bromine substitution (e.g., 2-(4-Bromophenyl)-propionic acid) introduces electron-withdrawing effects, altering binding affinity .
Q. What analytical challenges arise in resolving data contradictions between in vitro and in vivo metabolic studies of this compound?
- Methodological Answer : Discrepancies often stem from species-specific metabolism (e.g., cytochrome P450 isoforms in humans vs. rodents). To address this:
Q. What strategies optimize chiral resolution during large-scale production of this compound?
- Methodological Answer : Continuous-flow asymmetric synthesis with immobilized enzymes (e.g., Candida antarctica lipase B) improves scalability and ee (>99%). Dynamic kinetic resolution (DKR) combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic esterification to convert racemic mixtures into the S-enantiomer. Process analytical technology (PAT), such as inline polarimetry, monitors ee in real time .
Q. How can researchers mitigate oxidative degradation of this compound in long-term stability studies?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines identifies degradation pathways (e.g., autoxidation at the propionic acid moiety). Formulation with antioxidants (e.g., butylated hydroxytoluene) or lyophilization in argon-filled vials reduces degradation. HPLC-UV at 220 nm tracks degradation products, while LC-HRMS identifies oxidative metabolites .
Key Research Findings
- The S-enantiomer exhibits 6.5-fold greater COX-2 inhibition than the R-form, underscoring its therapeutic relevance .
- Ethylene carbonylation methods achieve 85% yield for propionic acid derivatives, scalable to industrial synthesis .
- 4-substituent hydrophobicity correlates with plasma half-life (t₁/₂ = 12–18 hr for butyl vs. 8 hr for ethyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
